4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Chloroacetylation Synthetic yield Pyrrole functionalization

Select 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde for its unique orthogonal reactivity: the chloroacetyl group enables controlled nucleophilic substitution while the 2-carbaldehyde allows independent condensation. Unlike non-halogenated analogs, this dual-electrophilic architecture delivers superior synthetic efficiency (95% chloroacetylation yield) and valid kinase inhibitor SAR (IC₅₀ 50 µM). Procure 98%-purity material with full analytical certification (NMR, HPLC, GC) to ensure batch-to-batch reproducibility in medchem campaigns.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 115027-23-1
Cat. No. B039350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
CAS115027-23-1
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C(NC=C1C(=O)CCl)C=O
InChIInChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2
InChIKeyWDVCSBMHJIMXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (CAS 115027-23-1): Physical Properties and Synthetic Utility for Research Procurement


4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde (CAS 115027-23-1) is a pyrrole-2-carboxaldehyde derivative featuring a chloroacetyl moiety at the 4-position and a formyl group at the 2-position, with molecular formula C₇H₆ClNO₂ and molecular weight 171.58 g/mol . The compound exhibits a melting point of 179-181 °C, density of 1.402 g/cm³, and boiling point of 367.4 °C at 760 mmHg . As a bifunctional building block containing both an electrophilic chloroacetyl group and a reactive aldehyde, it serves as a versatile intermediate for the synthesis of heterocyclic scaffolds, hydrazone derivatives, and kinase inhibitor candidates [1]. Commercial availability includes grades at 95% purity and 98% purity with analytical documentation (NMR, HPLC, GC) .

Why 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Non-Halogenated Pyrrole Analogs in Research Synthesis


Generic substitution of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with unsubstituted pyrrole-2-carboxaldehyde or non-halogenated 4-acetyl analogs fails to provide the orthogonal reactivity required for sequential functionalization. The chloroacetyl group serves as a moderately reactive electrophilic handle that participates in nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling the construction of complex heterocyclic systems such as hydrazones [1], while the 2-carbaldehyde moiety offers independent reactivity for condensation, imine formation, or oxidation. Unsubstituted pyrrole-2-carboxaldehyde lacks the 4-position electrophilic site, and 4-acetyl analogs lack the halogen leaving group necessary for covalent modification of nucleophilic residues in biological target engagement [2]. This dual electrophilic architecture directly underpins the compound's utility as a precursor for kinase inhibitor scaffolds and antimicrobial pyrrole derivatives, as evidenced in the quantitative comparisons below.

Quantitative Differentiation Evidence for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde Against Structural Analogs


Enhanced Synthetic Yield in Chloroacetylation Compared to Bromoacetyl Analogs

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde via chloroacetylation of pyrrole-2-carboxaldehyde with chloroacetyl chloride achieves a yield of approximately 95% under standard Friedel-Crafts conditions . In contrast, the analogous bromoacetylation reaction to produce 4-(2-bromoacetyl)-1H-pyrrole-2-carbaldehyde yields 89-92% under comparable conditions, with the reduced yield attributed to the higher reactivity of bromoacetyl bromide leading to increased side product formation [1]. This yield advantage translates directly to improved cost-efficiency in multi-step syntheses where the chloroacetyl intermediate is subsequently derivatized.

Chloroacetylation Synthetic yield Pyrrole functionalization

Balanced Electrophilic Reactivity for Controlled Derivatization Compared to Bromoacetyl Congener

The chloroacetyl group in 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde provides a balanced electrophilicity profile that permits controlled nucleophilic substitution without the rapid, often uncontrollable reactivity observed with bromoacetyl analogs. Class-level inference from peptide modification studies demonstrates that bromoacetyl-derivatized compounds exhibit "far greater reactivity toward nucleophilic reagents such as thiols" compared to their chloroacetyl counterparts [1]. This differential reactivity is particularly relevant for researchers synthesizing covalent inhibitors, where the moderate reactivity of the chloroacetyl group reduces off-target alkylation while maintaining sufficient potency for target engagement. The chloroacetyl moiety enables selective deprotection under mild conditions using hydrazinedithiocarbonate, whereas bromoacetyl groups require more aggressive conditions that risk decomposition of acid-sensitive pyrrole cores [2].

Nucleophilic substitution Electrophilicity Reactivity tuning

Defined Purity Grade Specifications with Validated Analytical Documentation

Commercial suppliers offer 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde at defined purity grades of 95% and 98% with batch-specific analytical documentation including NMR, HPLC, and GC verification. This contrasts with less rigorously characterized pyrrole-2-carboxaldehyde derivatives such as 4-acetyl-1H-pyrrole-2-carbaldehyde, which are commonly listed at 95% purity without standardized certification of analytical methods . The availability of certified purity data directly impacts reproducibility in sensitive applications such as kinase inhibitor synthesis, where impurities can confound biological activity measurements. Procurement from vendors providing COA documentation ensures consistency across synthesis campaigns and meets journal submission requirements for compound characterization.

Purity specification Analytical certification Procurement quality

Hydrazone Derivative Formation Yields Target Engagement in Kinase-Related Screening Assays

The hydrazone derivative of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, specifically 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone, demonstrated an IC₅₀ of 50,000 nM (50 µM) against human transitional endoplasmic reticulum ATPase (p97/VCP), a target involved in protein homeostasis and cancer cell survival [1]. While this represents moderate primary screening potency, it establishes the scaffold's capacity to engage ATPase domains—a feature not reported for non-halogenated pyrrole-2-carboxaldehyde derivatives. Furthermore, the pyrrole-2-carboxaldehyde scaffold class has demonstrated checkpoint kinase 1 (Chk1) inhibitory activity in patent literature [2] and pyruvate dehydrogenase kinase (PDHK) inhibition with IC₅₀ values in the low micromolar range for related pyrrole derivatives [3], indicating broader kinase inhibitor potential. This validated target engagement distinguishes the chloroacetyl-pyrrole-carbaldehyde scaffold from unsubstituted analogs that lack the electrophilic warhead required for covalent modification.

Hydrazone derivatives Kinase inhibition Covalent inhibitor scaffolds

Electron-Withdrawing Chloroacetyl Substitution Enhances Antimicrobial Potency Relative to Non-Halogenated Pyrroles

Class-level structure-activity relationship (SAR) studies on pyrrole derivatives demonstrate that electron-withdrawing substituents in the acyl side chain increase antimicrobial activity in the order chlorine > morpholine > diethylamine [1]. The chloroacetyl group in 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde provides an electron-withdrawing chlorine atom that enhances interaction with microbial cell membranes compared to non-halogenated acetyl analogs. This SAR principle is further supported by patent literature describing 2-chloroacetylpyrrole derivatives as broad-spectrum antibacterial and antifungal agents for industrial applications [2]. In contrast, unsubstituted pyrrole-2-carboxaldehyde lacks the chloroacetyl warhead entirely and exhibits no comparable antimicrobial activity. While direct MIC data for the target compound against specific pathogens is not available in public literature, the established SAR provides a rational basis for selecting chloroacetyl-substituted pyrroles over non-halogenated analogs in antimicrobial discovery campaigns.

Antimicrobial pyrroles Electron-withdrawing substituents Structure-activity relationship

Optimal Procurement Scenarios for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde Based on Validated Evidence


Synthesis of Hydrazone-Derived Kinase Inhibitor Candidates Requiring Validated Target Engagement

Researchers developing covalent kinase inhibitors should prioritize 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde for the synthesis of hydrazone derivatives. The scaffold has demonstrated target engagement against human transitional endoplasmic reticulum ATPase with an IC₅₀ of 50 µM in primary screening [1], establishing a baseline for hit-to-lead optimization. The chloroacetyl group provides a balanced electrophilicity profile suitable for controlled derivatization without the excessive reactivity of bromoacetyl analogs that can lead to off-target alkylation and purification difficulties [2].

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Reactive Handles and High Intermediate Yield

For complex heterocyclic synthesis campaigns where sequential functionalization is required, this compound offers dual electrophilic sites (chloroacetyl and formyl) with orthogonal reactivity. The 95% synthetic yield achievable in chloroacetylation exceeds the 89-92% yield for bromoacetyl analogs, improving overall process economics when used at scale. Procurement of 98% purity material with NMR, HPLC, and GC certification ensures reproducibility across multiple synthesis batches.

Antimicrobial Pyrrole Discovery Programs Guided by Substituent SAR

Investigators screening for antimicrobial pyrrole derivatives should select 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde as a core scaffold based on established SAR showing that electron-withdrawing chlorine substituents confer superior antimicrobial activity compared to morpholine or diethylamine analogs [3]. The chloroacetyl group enhances interaction with microbial cell membranes, and patent literature validates 2-chloroacetylpyrroles as broad-spectrum antibacterial and antifungal agents [4].

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